Carbanilide

Antibacterial Drug Discovery SAR Studies

Carbanilide (CAS 102-07-8) is the definitive unsubstituted diphenylurea scaffold for procurement-driven research and industrial synthesis. Unlike halogenated analogs like Triclocarban, it lacks endocrine-disrupting activity, making it the essential negative control for toxicology and environmental fate studies. Its near-quantitative 99% synthesis yield from aniline and urea ensures cost-effective scalability for process chemistry, while its well-defined melting point (239–241 °C) renders it an ideal reference standard for thermal analysis. As the core precursor for structure-activity relationship (SAR) programs, it enables the development of potent antibacterial derivatives (e.g., MIC 4 µg/mL against MRSA) and re-sensitization of resistant strains. Choose Carbanilide for unmatched versatility and regulatory clarity in your next project.

Molecular Formula C13H12N2O
Molecular Weight 212.25g/mol
CAS No. 102-07-8
Cat. No. B493258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanilide
CAS102-07-8
Molecular FormulaC13H12N2O
Molecular Weight212.25g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
InChIKeyGWEHVDNNLFDJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearance1,3-diphenylurea is an off-white powder. (NTP, 1992),DryPowder,Solid
Solubilityless than 0.1 mg/mL at 64° F (NTP, 1992)
7.07e-04 M
SPARINGLY SOL IN WATER (0.15 G/L);  SAPRINGLY SOL IN ALCOHOL, ACETONE, CHLOROFORM ;  MODERATELY SOL IN PYRIDINE (69.0 G/L).
SOL IN ACETIC ACID, ETHER;  INSOL IN BENZENE
0.15 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Carbanilide (CAS 102-07-8) as a Diphenylurea Scaffold: Sourcing and Procurement Guide


Carbanilide (CAS 102-07-8), also known as 1,3-diphenylurea or N,N'-diphenylurea, is a core scaffold in the phenylurea class [1]. It is a colorless crystalline solid with a defined melting point range (239–241 °C) and a density of 1.239 g/cm³ [2]. It is sparingly soluble in water (approximately 150 mg/L) but moderately soluble in pyridine and soluble in glacial acetic acid and ether [2][3]. Its primary value lies in serving as an unsubstituted precursor for synthesizing a vast array of derivatives with tailored biological and chemical properties [4].

Why Carbanilide (CAS 102-07-8) Cannot Be Replaced with a Generic 'Diphenylurea' or Halogenated Analog


The term 'diphenylurea' describes a broad scaffold, but specific substitutions on the phenyl rings drastically alter the compound's performance, safety, and application [1]. For instance, the unsubstituted parent compound, Carbanilide, serves as a versatile synthetic intermediate and a baseline for structure-activity relationship (SAR) studies [2]. In contrast, halogenated derivatives like Triclocarban (TCC) are potent, broad-spectrum antimicrobials with significant environmental persistence and endocrine activity [3][4]. Similarly, substituted carbanilides have been optimized for specific activities, such as the anticoccidial 4,4'-dinitrocarbanilide (DNC) or cytokinin-active derivatives, which possess entirely different physicochemical and biological profiles [5][6]. Therefore, procurement cannot be based on the generic class; the exact CAS number and substitution pattern are critical for ensuring the intended research or industrial outcome.

Quantitative Differentiators of Carbanilide (CAS 102-07-8) Against Its Closest Analogs


Antimicrobial Potency of Carbanilide Derivatives vs. Parent Scaffold

Carbanilide itself is not a potent antimicrobial; it serves as the baseline scaffold from which highly active antibacterial derivatives are synthesized [1]. The parent compound exhibits no significant activity at concentrations where its derivatives show potent effects. This provides a clean baseline for structure-activity relationship (SAR) studies [2].

Antibacterial Drug Discovery SAR Studies

Endocrine Disruption Profile vs. Halogenated Carbanilide Triclocarban (TCC)

Carbanilide and its halogenated analog, Triclocarban (TCC), exhibit fundamentally different interactions with human endocrine receptors [1]. TCC enhances estradiol- and testosterone-dependent gene expression up to 2.5-fold, while non-halogenated carbanilides generally lack this strong enhancement activity [2]. Carbanilide serves as a less bioactive baseline in receptor assays.

Toxicology Endocrine Disruption Environmental Safety

High-Yield Synthesis via Multiple Cost-Effective Routes

Carbanilide can be synthesized in near-quantitative yields using simple, inexpensive starting materials, making it an economically attractive intermediate compared to more complex derivatives [1]. A classic method heating aniline with urea in glacial acetic acid can achieve a 99% yield [1]. Alternative methods from aniline hydrochloride and urea yield 38-40% but are also well-established [2].

Organic Synthesis Process Chemistry Sourcing

Thermal Stability vs. Nitro-Derivative 4,4'-Dinitrocarbanilide (DNC)

Carbanilide's thermal decomposition profile is distinct from its nitro-substituted derivative, 4,4'-dinitrocarbanilide (DNC) [1]. While Carbanilide melts at 239–241 °C and decomposes near its boiling point of 262 °C, DNC exhibits a higher melting point and a well-defined, single-step endothermic decomposition event at a higher temperature range [1][2].

Thermal Analysis Materials Science Analytical Chemistry

Procurement-Ready Application Scenarios for Carbanilide (CAS 102-07-8)


A Foundational Scaffold for Antibacterial Drug Discovery

Carbanilide is the ideal starting material for medicinal chemistry programs focused on developing novel antibacterial agents. As a baseline scaffold with minimal intrinsic activity, it allows researchers to synthesize and evaluate the structure-activity relationships (SAR) of new diphenylurea derivatives [1][2]. This approach has yielded compounds with potent MIC values (e.g., 4 µg/mL against MRSA) and the ability to re-sensitize resistant strains to vancomycin [1][3].

A Non-Endocrine-Active Control and Precursor for Environmental Research

For toxicology and environmental science studies, Carbanilide serves as a critical control compound. Unlike its halogenated analog Triclocarban (TCC), which enhances estrogen and androgen receptor activity up to 2.5-fold, Carbanilide lacks this endocrine-disrupting activity [4]. It is the correct choice for research aimed at understanding the environmental fate of phenylureas, developing non-toxic derivatives, or establishing baseline receptor activation profiles [4].

A High-Yield, Cost-Effective Synthetic Intermediate

Carbanilide is the preferred reagent for process chemistry and industrial synthesis requiring a cost-effective phenylurea building block. Its synthesis from aniline and urea achieves a near-quantitative 99% yield, making it an economically scalable precursor for manufacturing a wide range of higher-value compounds [5]. This high yield and simple purification provide a significant procurement advantage over more complex or lower-yielding analogs [6].

A Thermally Defined Standard for Analytical and Materials Science

With a well-defined melting point (239–241 °C) and decomposition profile (bp 262 °C), Carbanilide is suitable as a reference standard in analytical chemistry and materials science [7]. Its thermal behavior differs from derivatives like 4,4'-dinitrocarbanilide (DNC), which decomposes at a higher temperature (252–280 °C) in a distinct endothermic event (ΔH 670 J/g) [8]. This makes Carbanilide the compound of choice for calibrating thermal analysis instruments or studying decomposition mechanisms in a lower temperature range [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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